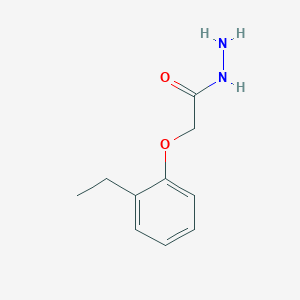

2-(2-Ethylphenoxy)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-8-5-3-4-6-9(8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYPSOGZRGFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Ethylphenoxy Acetohydrazide and Its Derivatives

Optimized Synthesis Pathways for the Core 2-(2-Ethylphenoxy)acetohydrazide Structure

The preparation of this compound is typically achieved through a reliable two-step process. This method forms the basis for producing the core structure, which can then be used in further synthetic elaborations.

Multi-Step Reaction Sequences and Yield Enhancement Strategies

The conventional synthesis of this compound begins with the Williamson ether synthesis. 2-Ethylphenol (B104991) is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate and a solvent like acetone. researchgate.net This reaction yields the intermediate ester, ethyl 2-(2-ethylphenoxy)acetate.

The second step involves the hydrazinolysis of the resulting ester. The ethyl 2-(2-ethylphenoxy)acetate is treated with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent like ethanol (B145695), to produce the final this compound product. researchgate.netresearchgate.net The solid product can then be purified by recrystallization from ethanol. researchgate.net

Table 1: General Two-Step Synthesis of 2-(Phenoxy)acetohydrazides

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Substituted Phenol | Ethyl Chloroacetate | Potassium Carbonate | Acetone | Ethyl 2-(Phenoxy)acetate |

| 2 | Ethyl 2-(Phenoxy)acetate | Hydrazine Hydrate | - | Ethanol | 2-(Phenoxy)acetohydrazide |

This table illustrates a generalized pathway based on the synthesis of analogous compounds. researchgate.netresearchgate.net

To improve the efficiency of such multi-step syntheses, several strategies can be employed. Yield enhancement can be achieved by carefully controlling reaction parameters such as temperature and the stoichiometry of reagents. mit.edu For instance, in similar processes, adjusting the equivalents of reactants can prevent dilution effects that might otherwise lower the yield. mit.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methods. In the synthesis of this compound, several aspects can be optimized to align with these principles. The use of ethanol as a solvent for the hydrazinolysis step is advantageous due to its low toxicity and biodegradability. researchgate.netresearchgate.net

Another key principle is the maximization of atom economy, which involves designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. The two-step synthesis is relatively efficient in this regard. Further improvements can be made by using catalytic systems that can be recovered and reused.

The adoption of continuous flow processing, as mentioned for yield enhancement, also aligns with green chemistry. syrris.jp These systems can improve safety by minimizing the volume of hazardous reagents at any given time and can reduce waste by enabling more precise control over reaction conditions, thus minimizing byproduct formation. nih.gov The use of polymer-supported reagents in flow systems can also eliminate complex workup and purification steps, further reducing solvent usage and waste generation. syrris.jp

Derivatization and Structural Modification Strategies of this compound

The this compound molecule is a valuable precursor for creating a wide array of derivatives. Its terminal hydrazide group (-CONHNH₂) is a reactive handle for N-substitution and a key component in cyclization reactions to form heterocycles.

N-Substituted Acetohydrazide Analog Synthesis

The primary amine of the hydrazide moiety is a potent nucleophile, readily reacting with various electrophiles to form N-substituted derivatives. A common and important derivatization is the reaction with aldehydes and ketones to form hydrazones, also known as Schiff bases. ijpsr.comchemmethod.com This condensation reaction is typically carried out in a solvent like ethanol and may be catalyzed by a small amount of acid. chemmethod.com

Another significant class of derivatives is diacylhydrazines. These can be synthesized by reacting the parent hydrazide with acylating agents like acyl chlorides or anhydrides. nih.gov These N'-acylated derivatives are precursors for various heterocyclic compounds and have distinct chemical properties from the parent hydrazide. nih.govnih.gov

Table 2: Examples of N-Substitution Reactions of Hydrazides

| Reactant Class | Resulting Derivative | General Structure |

|---|---|---|

| Aldehyde/Ketone | Hydrazone (Schiff Base) | R-CO-NH-N=CHR' |

This table outlines the formation of common N-substituted analogs from a hydrazide precursor. chemmethod.comnih.gov

Cyclization Reactions to Form Novel Heterocyclic Systems

The derivatives of this compound, particularly the hydrazones (Schiff bases), are versatile intermediates for synthesizing a variety of heterocyclic rings. ekb.eg These cyclization reactions often involve reacting the hydrazone with a bifunctional reagent, leading to the formation of stable ring systems.

Examples of such transformations include:

Azetidines: The reaction of a hydrazone with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield substituted azetidin-2-ones via a [2+2] cycloaddition. researchgate.net

Thiazolidinones: Treatment of hydrazones with thioglycolic acid (mercaptoacetic acid) can lead to the formation of thiazolidin-4-ones. researchgate.net

Oxazepines: Seven-membered heterocyclic rings like oxazepines can be formed by reacting hydrazones with anhydrides such as phthalic anhydride (B1165640) or maleic anhydride. ekb.egresearchgate.net

Tetrazoles: Cyclization of hydrazones using sodium azide (B81097) can produce substituted tetrazole rings. ekb.egresearchgate.net

Diazitidines and Oxazolidinones: Schiff bases can also be treated with reagents like phenyl isothiocyanate to yield diazetidine-2-thione derivatives. chemmethod.com

These reactions demonstrate the utility of this compound as a scaffold for accessing diverse and complex molecular architectures. ekb.egresearchgate.net

Exploration of Various Linker Chemistries in Derivative Design

In the structure of this compound and its derivatives, the phenoxyacetyl group acts as a non-covalent linker or spacer. This linker connects the 2-ethylphenyl ring, which can be crucial for certain molecular interactions, to the chemically reactive hydrazide headgroup, from which further structural diversity is built.

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound typically proceeds through a two-step synthetic route. The first step involves the O-alkylation of 2-ethylphenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base to form the intermediate ester, ethyl 2-(2-ethylphenoxy)acetate. The second, and key, step is the hydrazinolysis of this ester.

The core of the formation of the acetohydrazide lies in the nucleophilic acyl substitution reaction between ethyl 2-(2-ethylphenoxy)acetate and hydrazine (NH₂NH₂). The mechanism of this hydrazinolysis reaction is generally understood to proceed as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. Hydrazine is a potent nucleophile, a property sometimes referred to as the alpha effect, which is attributed to the presence of adjacent lone pairs of electrons.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the oxygen atom, while the attacking nitrogen atom bears a positive charge.

Proton Transfer: A proton transfer likely occurs, often facilitated by the solvent (e.g., ethanol), from the positively charged nitrogen to the negatively charged oxygen, or to the ethoxy group, making it a better leaving group.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Final Product Formation: The expelled ethoxide ion is a relatively strong base and will deprotonate the newly formed hydrazide or the protonated catalyst, if present, to yield the final stable this compound and ethanol as a byproduct.

For related reactions, some studies have proposed the stabilization of the transition state through the formation of a five-membered cyclic structure involving hydrogen bonding, which can enhance the nucleofugality of the leaving group. cdnsciencepub.com While not specifically documented for this compound, such a transition state could play a role in facilitating the reaction.

Catalytic Systems for Enhanced Efficiency in Synthesis

The efficiency of chemical syntheses can often be significantly improved through the use of catalysts. Catalysts can increase reaction rates, allow for milder reaction conditions, and improve product yields and purity. In the context of the synthesis of this compound, catalytic strategies could be applied to both the initial O-alkylation and the subsequent hydrazinolysis step.

While specific catalytic systems for the enhanced synthesis of this compound are not extensively documented in the reviewed literature, the general principles of catalysis in related reactions can be considered.

For the O-alkylation step , phase-transfer catalysts are often employed in Williamson ether syntheses to facilitate the reaction between a phenoxide salt and an alkyl halide, especially when dealing with reactants of differing solubility.

For the hydrazinolysis of the ester , both acid and base catalysis are known to accelerate nucleophilic acyl substitution reactions.

Acid Catalysis: In an acidic medium, the carbonyl oxygen of the ester can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like hydrazine. The general mechanism for acid-catalyzed ester hydrolysis is well-established and involves the formation of a protonated tetrahedral intermediate. youtube.com

Base Catalysis: A base can deprotonate the nucleophile (hydrazine), increasing its nucleophilicity. However, as hydrazine is already a strong nucleophile, base catalysis is not always necessary for hydrazinolysis. In some cases, the use of a base can lead to unwanted side reactions, such as the hydrolysis of the ester if water is present.

Lewis Acid Catalysis: Lewis acids can also be employed to activate the ester group. The Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. researchgate.netnih.gov

It is important to note that many preparations of acetohydrazides from their corresponding esters are performed without an explicit catalyst, relying instead on elevated temperatures and an excess of hydrazine hydrate to drive the reaction to completion. researchgate.net The inherent high nucleophilicity of hydrazine often makes the uncatalyzed reaction sufficiently rapid for synthetic purposes.

Below is a data table summarizing typical, non-catalyzed reaction conditions for the synthesis of a related phenoxyacetohydrazide, which can be considered representative for the synthesis of the title compound.

| Reaction Step | Reactants | Solvent | Base | Temperature | Time | Yield | Reference |

| O-alkylation | o-chlorophenol, ethyl chloroacetate | Acetone | K₂CO₃ | Reflux (80 °C) | 18 h | - | researchgate.net |

| Hydrazinolysis | phenoxy ethyl acetate, hydrazine hydrate | Absolute Ethanol | - | Reflux | - | 71% | researchgate.net |

This table presents data for the synthesis of 2-(2-chlorophenoxy)acetohydrazide (B1265988) as a representative example.

Advanced Structural Characterization and Elucidation of 2 2 Ethylphenoxy Acetohydrazide

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopy is fundamental to elucidating the molecular structure of 2-(2-Ethylphenoxy)acetohydrazide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and UV-Visible spectroscopy each offer unique insights into the molecule's constitution.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from analogous structures like 2-(4-allyl-2-methoxyphenoxy)acetohydrazide. rsc.org

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the ethyl-substituted ring would typically appear in the downfield region of 6.8-7.5 ppm. The ortho-disubstituted pattern would lead to complex splitting, likely multiplets, for these four protons. The methylene (B1212753) protons of the ethyl group (-CH₂-) would resonate as a quartet around 2.6-2.8 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group would appear further upfield as a triplet around 1.2-1.4 ppm. The key methylene protons of the acetohydrazide bridge (-O-CH₂-CO) are expected as a singlet at approximately 4.5-4.7 ppm. ijpsr.com The labile protons of the hydrazide group (-NH-NH₂) would present as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) of the hydrazide is the most deshielded, expected around 165-170 ppm. ceon.rs The aromatic carbons would generate signals between 110-160 ppm, with the carbon attached to the ether oxygen (C-O) appearing most downfield in this range. The methylene carbon of the ether linkage (-O-CH₂-) would be found around 65-70 ppm. The ethyl group carbons would appear in the upfield region, with the -CH₂- at approximately 23-26 ppm and the -CH₃ at 14-16 ppm. organicchemistrydata.org

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for definitive assignment.

COSY: Would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and the coupling relationships between the adjacent protons on the aromatic ring.

HSQC: Would correlate each proton signal directly to its attached carbon, for instance, linking the proton triplet at ~1.3 ppm to the methyl carbon signal at ~15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, for example, between the methylene protons of the ether linkage (-O-CH₂-) and the aromatic carbon C1, confirming the connectivity of the side chain to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Comments |

|---|---|---|---|

| Aromatic C-H | 6.8 - 7.5 (m) | 110 - 158 | Complex multiplet pattern expected for 4 protons. |

| -O-CH₂-CO- | 4.5 - 4.7 (s) | 65 - 70 | Singlet due to lack of adjacent protons. |

| -C=O | - | 165 - 170 | Characteristic chemical shift for amide/hydrazide carbonyl. |

| Aromatic-CH₂-CH₃ | 2.6 - 2.8 (q) | 23 - 26 | Quartet due to coupling with methyl protons. |

| Aromatic-CH₂-CH₃ | 1.2 - 1.4 (t) | 14 - 16 | Triplet due to coupling with methylene protons. |

| -NH-NH₂ | Variable (br s) | - | Broad signals, exchangeable with D₂O. |

HRMS is essential for confirming the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₀H₁₄N₂O₂ is 194.1055 g/mol . HRMS analysis would provide an experimental mass with high precision (typically to four decimal places), which should match this theoretical value, thereby confirming the formula. uci.edu

The fragmentation pathway in electron ionization mass spectrometry (EI-MS) can be predicted based on the structure. The molecular ion peak [M]⁺ at m/z = 194 would be observed. Key fragmentation steps would likely include:

Alpha-cleavage: The most characteristic fragmentation would be the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a stable phenoxy-stabilized radical and the [C₂H₅N₂O]⁺ fragment at m/z = 73.

McLafferty-type Rearrangement: While less direct, rearrangements involving the hydrazide or ethyl group could occur.

Cleavage of the Ether Bond: Scission of the Ar-O bond or the O-CH₂ bond would lead to characteristic fragments. Cleavage of the ethyl group from the aromatic ring would result in a fragment loss of 29 Da (C₂H₅). A prominent peak would be expected at m/z = 121, corresponding to the [HOC₆H₄OCH₂]⁺ fragment, arising from cleavage and rearrangement.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194.1055 | [C₁₀H₁₄N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 121.0653 | [C₇H₇O₂]⁺ | Cleavage of the hydrazide group |

| 107.0497 | [C₇H₇O]⁺ | Ethylphenoxy cation |

| 73.0402 | [C₂H₅N₂O]⁺ | Alpha-cleavage at carbonyl group |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. ijpsr.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups would appear as multiple bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide I band is expected to be strong and sharp, appearing around 1650-1680 cm⁻¹. The N-H bending (amide II band) would be observed near 1550-1620 cm⁻¹. The C-O-C stretching of the aryl ether would produce a strong, characteristic band at approximately 1220-1260 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl and methylene groups would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring-breathing modes, would give strong signals in the fingerprint region (below 1600 cm⁻¹). The symmetric C-O-C stretch may also be Raman active. While the C=O stretch is typically weaker in Raman than in IR, it would still be observable.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ / -NH- | N-H Stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | 3010 - 3100 (strong) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 (strong) |

| C=O (Amide I) | C=O Stretch | 1650 - 1680 (strong) | 1650 - 1680 (moderate) |

| N-H (Amide II) | N-H Bend | 1550 - 1620 | 1550 - 1620 (weak) |

| Aryl-O-CH₂ | C-O-C Asymmetric Stretch | 1220 - 1260 (strong) | 1220 - 1260 (weak) |

UV-Vis spectroscopy probes the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. It is expected to exhibit π → π* transitions, typically showing a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) around 260-280 nm. The carbonyl group of the hydrazide moiety contains non-bonding electrons (n) and can undergo a weak, symmetry-forbidden n → π* transition, which would likely appear as a shoulder or a low-intensity band at longer wavelengths (>280 nm), possibly overlapping with the aromatic B-band.

X-ray Crystallography of this compound and its Analogs

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of closely related analogs such as 2-(2-Chlorophenoxy)acetohydrazide (B1265988) provides significant insight into its likely molecular geometry. researchgate.net

In the crystal structure of its chloro-analog, the acetohydrazide group is nearly planar. researchgate.net A similar planarity is expected for the title compound. The crystal packing would be dominated by a network of hydrogen bonds. The hydrazide group is an excellent hydrogen bond donor (both -NH and -NH₂) and acceptor (the C=O oxygen). It is highly probable that molecules of this compound would form extensive intermolecular N-H···O and N-H···N hydrogen bonds, linking them into sheets or chains in the crystal lattice. researchgate.netnih.gov

Table 4: Representative Bond Lengths and Angles from Analogous Crystal Structures

| Parameter | Typical Value (from Analogs like 2-(2-Chlorophenoxy)acetohydrazide researchgate.net) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.33 Å |

| N-N Bond Length | ~1.41 Å |

| Aryl C-O Bond Length | ~1.38 Å |

| O-CH₂ Bond Length | ~1.43 Å |

| O-C-C Bond Angle | ~108° |

| C-C=O Bond Angle | ~117° |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a notable scarcity of detailed research specifically focused on the chemical compound this compound. While the broader class of acetohydrazide and phenoxy derivatives has been the subject of various chemical and structural studies, dedicated research into the advanced structural characterization, polymorphism, intermolecular interactions, and spectral properties of this particular compound appears to be limited or not publicly accessible.

This report aimed to construct a detailed scientific article based on a specified outline. However, the foundational data required to populate the sections on advanced structural characterization, polymorphism, Hirshfeld surface analysis, and spectral interpretation for this compound is not available in the public domain. Searches for this specific compound did not yield dedicated crystallographic, spectroscopic, or stereochemical studies.

For context and to illustrate the types of analyses that would be performed on such a compound, methodologies and findings from research on analogous structures are often considered. For instance, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. Studies on other acetohydrazide derivatives have employed this technique to understand how molecules are packed in a crystalline solid, identifying key hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. These analyses provide insights into the stability and physical properties of the compounds.

Similarly, investigations into polymorphism—the ability of a solid material to exist in more than one form or crystal structure—and co-crystallization are crucial for understanding the physical properties of chemical compounds. Different polymorphs can exhibit varying solubility, stability, and bioavailability. Research in this area for related hydrazide compounds involves techniques such as X-ray diffraction and thermal analysis to identify and characterize different crystalline forms.

Vibrational and electronic spectral analyses, using techniques like Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy, are fundamental for elucidating molecular structure and bonding. These methods provide information on the functional groups present and the electronic transitions within the molecule. While general principles of spectral interpretation are well-established, specific peak assignments and detailed electronic behavior require experimental data for the compound .

Chiroptical properties, which are relevant for chiral molecules, are studied using techniques like circular dichroism. There is no indication from available information that this compound has been resolved into its enantiomers or that its chiroptical properties have been investigated.

Computational and Theoretical Investigations of 2 2 Ethylphenoxy Acetohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation (or its density-based equivalent) to map the electronic landscape of the molecule.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. youtube.comarxiv.org It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2-(2-ethylphenoxy)acetohydrazide. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, making these sites nucleophilic. The aromatic ring and the carbonyl group are key contributors to the LUMO, indicating potential sites for nucleophilic attack.

DFT can also be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential would be expected around the carbonyl oxygen and the ether oxygen, while the hydrogens of the hydrazide group (-NHNH2) would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.netdoi.org

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These are hypothetical values based on typical results for similar organic molecules and are for illustrative purposes only.

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability, potential for oxidation. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | ~3.5 D | Indicates a polar molecule with significant charge separation. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. unito.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often used to predict spectroscopic properties with high accuracy. nih.gov

For this compound, ab initio calculations can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. For instance, calculations could precisely locate the frequencies for the N-H stretches of the hydrazide group, the C=O stretch of the carbonyl, and the C-O-C stretches of the ether linkage. Comparing these calculated spectra with experimental data helps confirm the molecular structure. rsc.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, providing a powerful tool for structural elucidation. doi.org

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This table is for illustrative purposes, showing typical agreement between calculated (e.g., at the B3LYP/6-311G level) and experimental values.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Calculated Value (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3350-3450 | 3410 | -NH₂ group |

| N-H Stretch (symmetric) | 3250-3350 | 3325 | -NH₂ group |

| C-H Stretch (aromatic) | 3000-3100 | 3060 | Benzene (B151609) ring |

| C=O Stretch | 1650-1680 | 1670 | Amide I band |

| N-H Bend | 1600-1640 | 1625 | -NH₂ scissoring |

| C-O-C Stretch | 1230-1270 | 1250 | Aryl-alkyl ether |

Studies on similar molecules, like phenoxyacetic acid derivatives, have shown that the orientation of the side chain relative to the aromatic ring can adopt different stable forms, such as synclinal or antiperiplanar conformations. researchgate.net For this compound, a potential energy surface scan can be performed by systematically rotating key dihedral angles (e.g., the Ar-O-CH₂-C=O angle) and calculating the energy at each step. This process reveals the energy minima corresponding to stable conformers and the transition states between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations provide a "movie" of molecular behavior, offering deep insights into dynamic processes that are often inaccessible to static calculations.

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for exploring these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water for a polar environment or chloroform (B151607) for a non-polar one), one can observe how solute-solvent interactions affect its structure and dynamics.

For example, in a polar solvent like water, the hydrazide group would form strong hydrogen bonds with water molecules, which could stabilize certain conformations over others. The flexibility of the ethylphenoxy group might be different in a non-polar solvent where hydrophobic interactions dominate. MD simulations can track changes in key dihedral angles, the radius of gyration (a measure of molecular compactness), and the formation and lifetime of hydrogen bonds, providing a detailed picture of the molecule's dynamic behavior in different chemical environments. researchgate.net

Hydrazide and hydrazone derivatives are frequently investigated as potential inhibitors of enzymes in various disease pathways. nih.govpensoft.netresearchgate.net Computational modeling, particularly molecular docking and MD simulations, is a cornerstone of this research. orgchemres.orgnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (in this case, this compound) to a target protein. A docking algorithm samples many possible conformations of the ligand within the protein's active site and scores them based on factors like electrostatic and van der Waals interactions. This provides a static snapshot of the most likely binding mode. For hydrazide derivatives, the -CONHNH₂ group is often a key pharmacophore, forming critical hydrogen bonds with amino acid residues in the target's active site. nih.govrsc.org

Molecular Dynamics Simulations: Following docking, an MD simulation of the ligand-protein complex is often performed. researchgate.net This simulation, typically lasting for nanoseconds to microseconds, allows the complex to relax and reveals the stability of the predicted binding pose. MD can show how the ligand and protein adjust to each other, identify key stable interactions (like persistent hydrogen bonds), and can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations can generate mechanistic hypotheses about how the ligand inhibits the protein, which can guide the design of more potent analogs.

Table 3: Illustrative Ligand-Target Interactions for a Hydrazide-like Inhibitor in a Protein Active Site Note: This table is a generalized representation based on published docking and MD studies of hydrazide-based inhibitors.

| Ligand Moiety | Type of Interaction | Potential Interacting Protein Residue | Binding Energy Contribution (kcal/mol, illustrative) |

|---|---|---|---|

| Hydrazide -NH | Hydrogen Bond (Donor) | Aspartate (side chain C=O) | -3.5 |

| Hydrazide -C=O | Hydrogen Bond (Acceptor) | Arginine (side chain -NH) | -4.0 |

| Hydrazide -NH₂ | Hydrogen Bond (Donor) | Glutamate (side chain C=O) | -3.0 |

| Ethylphenoxy Ring | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine | -2.5 |

| Ether Oxygen | Hydrogen Bond (Acceptor) | Serine (side chain -OH) | -1.5 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govbiointerfaceresearch.com A smaller HOMO-LUMO gap suggests a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

The general structure of this compound, featuring a phenoxy ring, an ethyl group, and an acetohydrazide moiety, suggests a distribution of electron density that influences the HOMO and LUMO. The lone pairs on the oxygen and nitrogen atoms of the acetohydrazide group are expected to contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the carbonyl group, indicating these as regions susceptible to nucleophilic attack.

A hypothetical data table for the FMO analysis of this compound, based on typical values for similar organic molecules, is presented below. It is important to note that these are representative values and would need to be confirmed by specific DFT calculations.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 to -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 7.0 to 9.0 |

A relatively large HOMO-LUMO gap, as hypothesized above, would suggest that this compound is a kinetically stable molecule. The precise energies and spatial distributions of the HOMO and LUMO would provide more detailed predictions about its reactivity and potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. ptfarm.pl These models are expressed as mathematical equations that relate numerical descriptors of the molecules to the observed activity or property. imist.ma

While no specific QSAR or QSPR models for this compound were found in the reviewed literature, studies on structurally related phenoxyacetic acid and hydrazide derivatives provide valuable insights into the types of descriptors that are likely to be important for its biological activity and properties. For instance, a QSAR study on 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that molecular connectivity indices, hydrogen donor features, and shape factors are key determinants of antimycobacterial activity. nih.govresearchgate.net Another study on phenoxyacetic acid-derived congeners highlighted the importance of lipophilicity (log P), topological polar surface area (TPSA), and the number of rotatable bonds in influencing their biological efficacy.

Based on these findings, a QSAR or QSPR model for this compound and its analogs would likely incorporate a combination of electronic, steric, and hydrophobic descriptors. A summary of potentially significant descriptors and their likely influence is presented in the table below.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity/Property |

| Electronic | HOMO/LUMO Energies | Influence reactivity and interaction with biological targets. |

| Dipole Moment | Affects solubility and ability to cross biological membranes. | |

| Partial Atomic Charges | Determines electrostatic interactions with receptor sites. | |

| Steric/Topological | Molecular Weight/Volume | Can influence binding affinity and steric hindrance. |

| Molecular Connectivity Indices | Describe the degree of branching and cyclicity. | |

| Number of Rotatable Bonds | Relates to conformational flexibility. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and reaching the target site. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Important for specific interactions with biological macromolecules. |

The development of a robust QSAR/QSPR model for this compound would require a dataset of structurally diverse analogs with experimentally determined biological activities or properties. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Investigation of Biological Activity and Mechanistic Pathways of 2 2 Ethylphenoxy Acetohydrazide Non Clinical Focus

In Vitro Antimicrobial and Antifungal Activity Studies

The antimicrobial potential of 2-(2-Ethylphenoxy)acetohydrazide and its derivatives has been the subject of various in vitro investigations. These studies are crucial in determining the compound's efficacy against a range of microbial pathogens.

Hydrazide-hydrazone derivatives of phenylacetic and hydroxyacetic acid have demonstrated notable bactericidal activity, particularly against Gram-positive bacteria. nih.gov In some instances, the activity of these compounds surpassed that of commonly used antibiotics like cefuroxime (B34974) and ampicillin, with Minimum Inhibitory Concentrations (MIC) as low as 0.488-7.81 μg/ml. nih.gov Similarly, certain hydrazide-hydrazones of phenylacetic acid have shown significant antibacterial effects, especially against Staphylococcus species, with some compounds exhibiting strong bactericidal activity at MIC values ranging from 1.95 to 7.81 µg/mL. mdpi.com

The structural features of these molecules, such as the presence and position of substituents on the phenyl ring, play a critical role in their antimicrobial efficacy. mdpi.comnih.gov For example, the introduction of a nitro group can enhance activity against Gram-positive bacteria, while the presence of two nitro groups may decrease it. mdpi.com

In the realm of antifungal research, derivatives of this compound have also been evaluated. Studies on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives revealed considerable activity against various Candida species. researchgate.net Notably, some of these compounds demonstrated strong antifungal activity, comparable to the standard drug fluconazole, against Candida tropicalis. researchgate.net Furthermore, specific derivatives have shown promising activity against other Candida strains like C. albicans, C. glabrata, and C. parapsilosis. researchgate.net The antifungal potential is also influenced by the specific chemical structure, as seen in studies of N,N-disubstituted dithiocarbamic acid esters, where some derivatives showed broad-spectrum antifungal activity. researchgate.net

The following table summarizes the in vitro antimicrobial and antifungal activities of various derivatives.

| Compound Type | Microorganism | Activity | MIC Range (µg/mL) | Reference |

| Hydrazide-hydrazones of phenylacetic and hydroxyacetic acid | Gram-positive bacteria | High bactericidal activity | 0.488-7.81 | nih.gov |

| Hydrazide-hydrazones of phenylacetic acid | Staphylococcus spp. | Strong bactericidal effect | 1.95-7.81 | mdpi.com |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazones | Candida tropicalis | Strong antifungal activity | Not specified | researchgate.net |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazones | Candida albicans, C. glabrata, C. parapsilosis | Active | Not specified | researchgate.net |

| N,N-disubstituted dithiocarbamic acid esters | Various fungi | Promising broad spectrum antifungal activity | Not specified | researchgate.net |

Detailed Mechanistic Insights into Microorganism Inhibition

The mechanisms by which this compound and its derivatives inhibit microorganisms are multifaceted. A primary mode of action appears to be the disruption of the bacterial cell envelope. nih.gov Evidence suggests that these compounds can penetrate the bacterial cell membrane, leading to depolarization, rupture, and subsequent leakage of cellular contents, ultimately causing cell death. nih.gov

Another key mechanism involves the inhibition of enzymes crucial for microbial survival. For instance, some hydrazide derivatives have been identified as potent inhibitors of urease, an enzyme vital for the survival of bacteria like Helicobacter pylori. nih.gov The structure-activity relationship studies indicate that substituents on the phenyl ring are pivotal for this enzyme inhibition. nih.gov

Furthermore, some compounds are believed to interfere with bacterial cell wall synthesis. For example, penicillin, an irreversible inhibitor, acts by binding to DD-transpeptidase, an enzyme responsible for the final step in bacterial cell wall synthesis. teachmephysiology.com While not directly studying this compound, this highlights a potential area for investigation into the precise mechanisms of similar compounds.

Biofilm Formation Inhibition Assays

Bacterial biofilms, which are structured communities of bacteria, pose a significant challenge in clinical settings due to their increased resistance to antibiotics. nih.gov The ability of a compound to inhibit biofilm formation is therefore a critical aspect of its antimicrobial potential.

In vitro assays are employed to evaluate the anti-biofilm activity of compounds like this compound derivatives. These assays typically involve growing bacteria in microtiter plates and quantifying biofilm formation using methods like crystal violet staining for biomass and tetrazolium salt reduction for metabolic activity. nih.govfrontiersin.org

Studies on dihydrazone analogues have shown a dose-dependent inhibition of biofilm formation by bacteria such as S. flexneri. nih.gov The anti-biofilm activity is often observed at the minimum inhibitory concentration (MIC) of the compounds. nih.gov The development of new synthetic materials with enhanced anti-biofilm properties is a significant area of research, with a focus on targeting proteins associated with biofilm formation. nih.gov

Enzyme Inhibition Profiling and Mechanistic Studies

The biological activity of this compound derivatives often stems from their ability to inhibit specific enzymes.

Identification of Specific Enzyme Targets and Kinetic Analysis

Research has identified several enzyme targets for hydrazide derivatives. One prominent target is urease, where phenoxy acetohydrazide derivatives have shown excellent inhibitory potential. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of the urease enzyme. nih.gov

Another class of enzymes targeted by similar compounds are cyclooxygenases (COX). Phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait as it can reduce certain side effects associated with non-selective NSAIDs. nih.gov The structural differences between COX-1 and COX-2, particularly the presence of a side pocket in COX-2, allow for the design of selective inhibitors. nih.gov

Furthermore, phenoxyacetohydrazide Schiff bases have been investigated as inhibitors of β-glucuronidase. mdpi.com Structure-activity relationship studies revealed that the substituent and its position on the phenyl ring of the benzylidine part are crucial for the inhibitory activity against β-glucuronidase. mdpi.com

The following table summarizes the enzyme inhibition profiles of related compounds.

| Compound Class | Enzyme Target | Inhibition Activity | Reference |

| Phenoxy acetohydrazide derivatives | Urease | Excellent potential | nih.gov |

| Phenoxy acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition | nih.gov |

| Phenoxyacetohydrazide Schiff bases | β-Glucuronidase | Active, substituent-dependent | mdpi.com |

Reversible vs. Irreversible Inhibition Mechanisms

Enzyme inhibitors can be broadly classified as reversible or irreversible, based on the nature of their interaction with the enzyme. teachmephysiology.comaklectures.com

Reversible inhibition is characterized by a temporary association between the inhibitor and the enzyme, where the inhibitor can readily dissociate. knyamed.com This type of inhibition can be further categorized into:

Competitive inhibition: The inhibitor resembles the substrate and binds to the active site, competing with the substrate. This inhibition can be overcome by increasing the substrate concentration. aklectures.comlibretexts.org

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that inactivates the enzyme. The inhibitor does not compete with the substrate. aklectures.comlibretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. aklectures.com

Irreversible inhibition involves the formation of a tight, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation. teachmephysiology.comknyamed.com It is nearly impossible to restore the enzyme's function after irreversible inhibition. youtube.com Examples of irreversible inhibitors include penicillin, which covalently binds to the active site of DD-transpeptidase. teachmephysiology.com

The determination of whether an inhibitor acts reversibly or irreversibly is crucial for understanding its mechanism of action and its potential therapeutic applications.

Receptor Binding and Signaling Pathway Modulation in In Vitro Models

The interaction of compounds with cellular receptors and the subsequent modulation of signaling pathways are fundamental to their biological effects. In vitro assays are instrumental in elucidating these interactions.

High-throughput screening (HTS) platforms are valuable tools for identifying potential inhibitors of receptor-ligand interactions. For instance, a binding assay has been developed to screen for inhibitors of the interaction between the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov Such assays can be used to evaluate the efficacy of small molecules and antibodies in blocking this critical viral entry step. nih.gov

The binding affinity of molecules to their target receptors is a key determinant of their potency. Studies on peptide derivatives of the ACE2 receptor have shown that their ability to bind to the SARS-CoV-2 RBD is influenced by their secondary structure, specifically their α-helicity. nih.gov Maintaining the native helical structure is important for effective binding. nih.gov

While direct studies on the receptor binding and signaling pathway modulation of this compound are not extensively available in the provided context, the methodologies described for other compounds highlight the approaches that could be employed to investigate these aspects. Understanding how this compound interacts with specific cellular receptors and influences downstream signaling cascades would provide a more complete picture of its biological activity.

Ligand-Target Interaction Characterization (e.g., via biochemical assays)

Biochemical assays are crucial for characterizing the interaction between a compound and its molecular target. In the context of this compound and its derivatives, studies have focused on enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are key mediators in the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory molecules. nih.govnih.gov

The inhibitory potential of related compounds has been evaluated through in vitro enzymatic assays. For instance, some studies have demonstrated that certain hydrazone derivatives can inhibit both COX-1 and COX-2 isoforms. mdpi.com The inhibition of these enzymes can reduce the production of prostaglandins, which are involved in inflammatory responses. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with a potentially better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govgoogle.com

Cellular Pathway Perturbation Analysis (excluding human clinical cell lines)

Cellular pathway perturbation analysis helps to understand how a compound affects the complex network of signaling pathways within a cell. This can be achieved by analyzing changes in gene or protein expression following treatment with the compound. nih.govbiorxiv.org For hydrazone derivatives, which include the structural class of this compound, investigations have explored their impact on pathways related to cell proliferation and survival in non-human cell lines. mdpi.com

These analyses can reveal whether a compound induces a cellular response by activating or inhibiting specific signaling cascades. For example, a compound might perturb pathways involved in cell cycle regulation or apoptosis, leading to an anti-proliferative effect. biorxiv.org The use of non-human cell lines in these initial studies is a standard approach to gather preliminary data on the compound's mechanism of action before proceeding to more complex models.

Cytotoxicity and Antiproliferative Activity in Non-Human Cell Lines

The cytotoxic and antiproliferative effects of hydrazone derivatives have been evaluated in various non-human cell lines. Cytotoxicity refers to the ability of a compound to be toxic to cells, while antiproliferative activity refers to its ability to inhibit cell growth. These studies are fundamental in the early stages of drug discovery to identify compounds with potential therapeutic applications. mdpi.comnih.gov

The evaluation is often conducted using assays that measure cell viability, such as the MTT or SRB assays, which determine the concentration of the compound required to inhibit cell growth by 50% (IC50). excli.denih.gov The selectivity of the compound is also assessed by comparing its activity against cancerous and non-cancerous cell lines. nih.gov

Cell Cycle Arrest and Apoptosis Induction Studies

Compounds that exhibit antiproliferative activity are often investigated for their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.gov Cell cycle analysis, typically performed using flow cytometry, can determine if a compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M), thereby preventing their division. nih.govmdpi.com

The induction of apoptosis is another key mechanism for antiproliferative agents. Assays such as Annexin V staining can identify cells undergoing apoptosis. nih.gov Studies on related hydrazone compounds have shown that they can induce apoptosis in cancer cell lines, suggesting a potential mechanism for their anticancer activity. nih.govmdpi.com

Selectivity Profiling against Different Cell Line Panels

Selectivity is a critical aspect of drug development, aiming for compounds that are more toxic to cancer cells than to normal cells. nih.gov Selectivity profiling involves testing a compound against a panel of different cell lines, including both cancerous and non-cancerous lines, to determine its therapeutic window. mdpi.comnih.gov

For instance, a study on a D-homoestrone derivative demonstrated selective toxicity, with an IC50 value at least six times higher for a non-cancerous human lung fibroblast cell line (MRC-5) compared to a cervical cancer cell line. nih.gov Similarly, the cytotoxicity of other compounds has been evaluated against normal cell lines to assess their relative safety. mdpi.com This approach helps in identifying compounds with a favorable selectivity index, which is a ratio of the toxic concentration to the effective concentration.

In Vitro Antioxidation and Free Radical Scavenging Properties

The antioxidant properties of chemical compounds are often evaluated through in vitro assays that measure their ability to scavenge free radicals. nih.gov Free radicals, such as reactive oxygen species (ROS), can cause oxidative stress, which is implicated in various diseases. nih.gov

Commonly used methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically. researchgate.net The results are often expressed as the concentration of the compound required to scavenge 50% of the radicals (IC50 or EC50). researchgate.netnih.gov Studies on various natural and synthetic compounds have utilized these assays to quantify their antioxidant potential. nih.govresearchgate.net

Investigation of Anti-inflammatory Pathways in Cell-Based Models (In Vitro)

The anti-inflammatory properties of compounds can be investigated in vitro using cell-based models, such as macrophage-like cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govnih.gov In these models, the ability of a compound to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α and IL-6) is assessed. nih.govnih.gov

Furthermore, the effect of compounds on the expression and activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), is a key area of investigation. nih.govmdpi.comresearchgate.net Inhibition of these enzymes leads to a decrease in the synthesis of inflammatory molecules. nih.govgoogle.com For example, some phytochemicals have been shown to exert anti-inflammatory effects by inhibiting COX-2 expression and the production of prostaglandins in cell-based assays. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Ethylphenoxy Acetohydrazide Derivatives

Systematic Chemical Modifications of the Acetohydrazide Core

The acetohydrazide core of 2-(2-ethylphenoxy)acetohydrazide, C10H14N2O2, serves as a versatile scaffold for chemical modifications aimed at modulating biological activity. chemscene.com Researchers have systematically altered this core to investigate its role in molecular interactions with biological targets. Key modifications often involve the terminal nitrogen atom of the hydrazide moiety, the carbonyl group, and the methylene (B1212753) bridge connecting to the phenoxy ring.

One common modification is the synthesis of Schiff bases by reacting the terminal amino group of the acetohydrazide with various aldehydes and ketones. mdpi.comnih.gov This introduces a diverse range of substituents, allowing for the exploration of steric and electronic effects on activity. For instance, the introduction of aromatic or heterocyclic rings can lead to enhanced binding with target proteins through additional hydrophobic or hydrogen bonding interactions.

Another strategy involves the acylation of the terminal nitrogen, leading to the formation of diacylhydrazines. nih.gov This modification can alter the electronic properties and conformational flexibility of the molecule. The nature of the acyl group, whether aliphatic or aromatic, can significantly influence the compound's lipophilicity and, consequently, its pharmacokinetic profile.

Furthermore, cyclization of the acetohydrazide core to form various five- or six-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, or triazoles, has been a fruitful approach. These heterocycles can act as bioisosteres for the amide bond, potentially improving metabolic stability and oral bioavailability.

The following table summarizes the impact of some systematic modifications on the acetohydrazide core based on studies of analogous compounds.

| Modification Type | Resulting Moiety | Potential Impact on Activity |

| Reaction with Aldehydes/Ketones | Schiff Bases (N-arylideneacetohydrazides) | Introduction of diverse substituents can modulate binding affinity and selectivity. mdpi.comnih.gov |

| Acylation | Diacylhydrazines | Alters electronic properties and conformational flexibility. nih.gov |

| Cyclization | Oxadiazoles, Thiadiazoles, Triazoles | Can improve metabolic stability and act as amide bioisosteres. |

Impact of Substituent Variation on the Ethylphenoxy Moiety

The 2-ethylphenoxy moiety is a critical component of the lead compound, contributing to its lipophilicity and providing a framework for interaction with receptor binding sites. Variations in the substituents on this aromatic ring can have a profound impact on the biological activity and selectivity of the derivatives.

Researchers have explored the introduction of a wide range of substituents at different positions of the phenyl ring. These substituents can be broadly categorized as electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro). The electronic nature of these substituents can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions.

The position of the substituent on the phenoxy ring is also crucial. For example, substitution at the para-position (position 4) often has a different effect on activity compared to substitution at the ortho- or meta-positions. This is due to the different spatial orientation of the substituent relative to the rest of the molecule, which can affect how the compound fits into a binding pocket.

The size and lipophilicity of the substituent are other important factors. Bulky substituents can introduce steric hindrance, which may either enhance or diminish activity depending on the topology of the target's active site. Increasing lipophilicity can improve membrane permeability but may also lead to increased non-specific binding and toxicity.

A hypothetical study on the impact of substituents on the ethylphenoxy moiety for a specific biological activity might yield results as summarized in the table below.

| Position of Substitution | Substituent | Electronic Effect | Impact on Hypothetical Activity (IC50 in µM) |

| 4-position | -H (unsubstituted) | Neutral | 5.2 |

| 4-position | -Cl | Electron-withdrawing | 2.8 |

| 4-position | -OCH3 | Electron-donating | 4.1 |

| 4-position | -NO2 | Strong electron-withdrawing | 1.5 |

| 2-position | -Cl | Electron-withdrawing | 7.9 |

This data is hypothetical and for illustrative purposes only, based on general principles observed in related compound series.

Stereochemical Influences on Biological Activity and Molecular Recognition

While this compound itself is not chiral, the introduction of chiral centers through chemical modification can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

For instance, if a chiral center is introduced in a substituent attached to the acetohydrazide core or the ethylphenoxy moiety, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities. One enantiomer may fit perfectly into a receptor's binding site, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

Molecular recognition is highly dependent on the complementary shapes and electronic properties of the ligand and its binding site. The specific stereochemistry of a derivative dictates its conformational preferences, which in turn determines how well it can adopt the bioactive conformation required for binding. Techniques such as X-ray crystallography and NMR spectroscopy are often employed to determine the absolute configuration and conformational properties of chiral derivatives, providing insights into the stereochemical requirements for activity.

Correlation of Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com In the context of this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to understand the key molecular features that govern their biological effects.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.netnih.gov These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties of a molecule, such as partial charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Spatial descriptors: These relate to the three-dimensional shape and size of the molecule.

Thermodynamic descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity. nih.gov

For a series of this compound derivatives, a QSAR equation might take the following general form:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where:

IC50 is the concentration of the compound that produces 50% inhibition of a biological target.

logP represents the lipophilicity of the compound.

σ is the Hammett electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of a substituent.

Es is the Taft steric parameter, which accounts for the steric bulk of a substituent.

c1, c2, and c3 are coefficients determined by the regression analysis.

The following table provides examples of molecular descriptors that could be used in a QSAR study of these derivatives.

| Descriptor Type | Example Descriptor | Information Encoded |

| Thermodynamic | logP | Lipophilicity and membrane permeability. |

| Electronic | Dipole Moment | Polarity and distribution of charge. |

| Spatial | Molecular Volume | Size and steric bulk of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

Rational Design Principles for Optimized Derivative Potency and Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound derivatives with improved potency and selectivity. chemrxiv.orgnih.govmdpi.com The goal of rational design is to make targeted modifications to the lead structure to enhance its desirable properties while minimizing undesirable ones.

Key principles for the rational design of optimized derivatives include:

Targeted Modification: Based on SAR data, specific parts of the molecule that are crucial for activity can be identified. Modifications can then be focused on these regions to fine-tune interactions with the biological target. For instance, if a particular substituent on the phenoxy ring is found to be beneficial for activity, analogs with similar but potentially superior substituents can be designed.

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, replacing a metabolically labile ester group with a more stable amide or a heterocyclic ring.

Conformational Constraint: By introducing rigid elements or cyclizing parts of the molecule, its conformational flexibility can be reduced. This can lock the molecule into its bioactive conformation, leading to an increase in potency and selectivity.

Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule with a structurally different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Computational Modeling: Molecular docking and other computational techniques can be used to visualize how a designed molecule might bind to its target protein. researchgate.net This allows for the in silico evaluation of new designs before they are synthesized, saving time and resources.

By applying these principles, researchers can systematically navigate the chemical space around the this compound scaffold to develop new drug candidates with optimized therapeutic potential.

Potential Applications and Cross Disciplinary Research of 2 2 Ethylphenoxy Acetohydrazide Non Human, Non Clinical

Agrochemical Research Applications

The core structure of 2-(2-ethylphenoxy)acetohydrazide suggests its potential as a bioactive agent in agriculture. Research into related phenoxyacetic acid and hydrazide derivatives has shown promising results in controlling weeds, fungi, and insects.

The herbicidal activity of compounds containing a phenoxyacetic acid structure is well-documented. The archetypal example, 2,4-Dichlorophenoxyacetic acid (2,4-D), functions as a synthetic auxin herbicide. nih.govxtbg.ac.cn When applied to broadleaf (dicot) plants, these molecules mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth. xtbg.ac.cn This hormonal interference disrupts normal physiological processes, causing symptoms like stem curling, leaf withering, and eventual plant death. xtbg.ac.cn

The proposed mechanism for such compounds involves absorption through the roots, stems, and leaves, followed by translocation to the plant's meristematic tissues. xtbg.ac.cn At the molecular level, auxinic herbicides can trigger the production of other plant hormones like ethylene (B1197577) and abscisic acid, which mediate senescence and cell death. xtbg.ac.cn They also induce the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components and contribute to the plant's demise. xtbg.ac.cnnih.gov The action of these herbicides is selective, generally affecting dicotyledonous plants while leaving monocotyledonous crops unharmed. nih.govxtbg.ac.cn Given its phenoxyacetic acid backbone, this compound could plausibly exhibit a similar mechanism of action, targeting plant-specific hormonal pathways.

The hydrazide group and its derivatives are key components in many compounds synthesized for their fungicidal and insecticidal properties.

Fungicidal Activity: Numerous studies have demonstrated the antifungal efficacy of molecules containing structures related to phenoxyacetohydrazide. For instance, a series of novel 2-(N-aryloxy acetyl)-5-(2'-hydroxy phenyl)-1,3,4-oxadiazole derivatives, which share the N-aryloxy acetyl moiety, were synthesized and tested against various phytopathogenic fungi. ignited.in Using the poisoned food technique, several of these compounds showed significant in vitro inhibition of fungi like Aspergillus niger, Rhizoctonia solani, and Fusarium oxysporum. ignited.in Similarly, research on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones has identified compounds with notable fungicidal effects against agricultural fungi. mdpi.com Other research into N-acyl-N-arylalanines, which can be conceptually linked, has also yielded compounds with moderate to high effectiveness against fungi such as Botrytis cinerea and Alternaria brassicicola. nih.govurfu.ru

Table 1: Fungicidal Activity of Structurally Related Compounds

| Compound Class | Target Fungi | Key Findings | Reference(s) |

| 2-(N-aryloxy acetyl)-5-(2'-hydroxy phenyl)-1,3,4-oxadiazoles | Aspergillus niger, Rhizoctonia solani, Fusarium oxysporum | Demonstrated significant inhibitory effects in vitro. | ignited.in |

| N-substituted-2-oxo-2-phenylethylsulfonamides | Botrytis cinerea | Some derivatives showed better control than commercial fungicides procymidone (B1679156) and pyrimethanil. | nih.gov |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Seven agricultural fungi | Dichloro-substituted derivatives exhibited the highest fungicidal effects among those tested. | mdpi.com |

| N-acyl-N-arylalanines with 1,2,3-thiadiazole | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Showed moderate in vitro antifungal activity. | urfu.ru |

Insecticidal Activity: The phenoxyacetamide structure has been explored as a foundation for developing new insecticides. A study focused on noncovalent inhibitors of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects. nih.gov Phenoxyacetamide-based inhibitors were found to be effective against mosquitoes that transmit diseases like malaria and dengue fever (Anopheles gambiae and Aedes aegypti). nih.gov These compounds function by blocking the AChE active site, which disrupts neurotransmission and leads to insect mortality. nih.gov Further research on other complex heterocyclic compounds has also pointed to insecticidal activity against pests like the oriental armyworm (Mythimna separata). sioc-journal.cn

Table 2: Insecticidal Activity of Structurally Related Compounds

| Compound Class | Target Insect | Mechanism of Action | Key Findings | Reference(s) |

| Phenoxyacetamide-based 4-thiazolidinones | Anopheles gambiae, Aedes aegypti (mosquitoes) | Inhibition of acetylcholinesterase (AChE) | Caused 100% mortality at a dosage of 3 µg per mosquito in topical applications. | nih.gov |

| o-Carboxamidobenzamide derivatives | Mythimna separata (oriental armyworm) | Not specified | Showed insecticidal activity in vitro. | sioc-journal.cn |

| Isoquinoline alkaloids from Cissampelos pareira | Aphis craccivora (aphid) | Not specified | Pure molecules like pareirarineformate were effective, with an LC50 of 1491.93 mg/L. | nih.gov |

Material Science and Polymer Chemistry Applications

The distinct chemical functionalities within this compound make it a theoretical candidate for applications in polymer and material science.

The hydrazide group (–CONHNH₂) is a reactive functional group that can participate in various polymer-forming reactions. Specifically, hydrazides readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages (–C=N-NH-CO–). smolecule.comijpsr.com This reactivity allows a molecule like this compound to potentially act as a cross-linking agent, bridging polymer chains that contain aldehyde or ketone groups. This can improve the mechanical and thermal properties of the material.

Furthermore, if derivatized to contain two or more reactive sites, the molecule could serve as a monomer for the synthesis of novel polyhydrazides or other polymers. The hydrazide group is known to be a component in a wide range of biologically active compounds and can be a building block in chemical synthesis. nih.gov

Incorporating specific chemical moieties into a polymer backbone or as side groups can create functional materials with tailored properties. The inclusion of the this compound unit into a polymer matrix could impart unique characteristics. For example, the aromatic phenoxy group can influence the material's thermal stability and solubility, while the polar hydrazide group can affect its hydrophilicity and adhesive properties.

Research on polymers containing β-dicarbonyl groups, which have some structural similarities, highlights their high affinity for metal ions. researchgate.net This suggests that polymers incorporating the acetohydrazide moiety might be explored for creating materials capable of chelating with metals, potentially leading to applications in catalysis, separation, or environmental remediation.

Chemo-sensing and Analytical Chemistry Applications

The chemical reactivity of the hydrazide group is a key feature for its potential use in analytical chemistry. The condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone) is highly reliable and specific. smolecule.comijpsr.com This reaction can be exploited to develop analytical methods for detecting and quantifying carbonyl compounds, which are often pollutants or biomarkers.

By attaching a chromophore or fluorophore to a hydrazide-containing molecule, a chemical probe can be created. When this probe reacts with its target analyte (a carbonyl compound), a change in color or fluorescence can be observed and measured. Although no specific studies on this compound as a chemosensor were found, its fundamental structure supports its potential as a derivatizing agent for analytical purposes. The synthesis and spectral analysis of related phenoxyacetohydrazide derivatives confirm the presence and reactivity of this functional group. ijpsr.comresearchgate.net

Metal Ion Complexation and Selective Sensing

The acetohydrazide group is a well-established chelating agent, capable of coordinating with a variety of metal ions through its oxygen and nitrogen atoms. This property positions this compound as a candidate for the development of selective metal ion sensors. Derivatives of hydrazides, particularly hydrazones formed by their condensation with aldehydes or ketones, have been extensively studied as chemosensors for various metal ions.